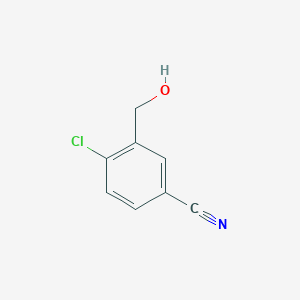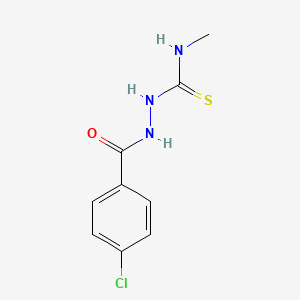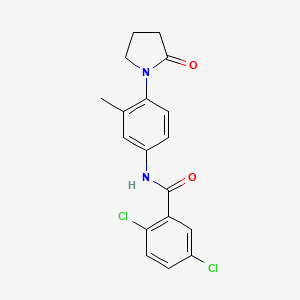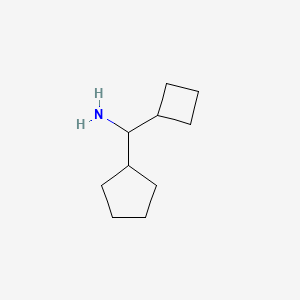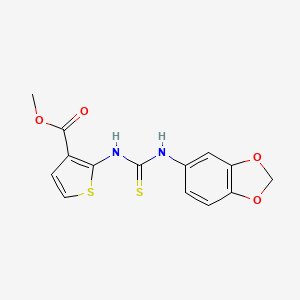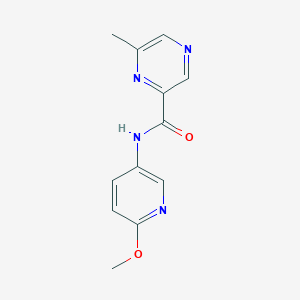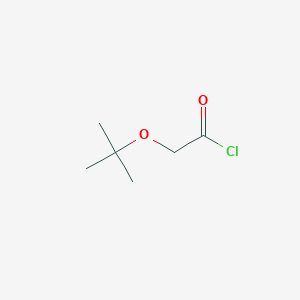
(1,1-Dimethylethoxy)acetyl chloride
Vue d'ensemble
Description
Synthesis Analysis
For detailed synthetic procedures, refer to the Organic Syntheses Procedure .
Molecular Structure Analysis
The (1,1-Dimethylethoxy)acetyl chloride molecule consists of 19 bonds, including 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 acyl halogenide (aliphatic), and 1 ether (aliphatic) .
Applications De Recherche Scientifique
Organic Synthesis Intermediary
2-(tert-butoxy)acetyl chloride: is a valuable intermediate in organic synthesis. It’s used to introduce the acetyl functional group under mild conditions, which is essential for synthesizing a variety of organic compounds. For instance, it can be used in the synthesis of tetrasubstituted olefins and heterocyclic compounds , which are crucial in pharmaceuticals and agrochemicals .
Catalyst in Cyanomethylation
The compound serves as a catalyst in cyanomethylation reactions. This process is important for the formation of carbon-nitrogen bonds , creating building blocks for active pharmaceutical ingredients (APIs) and other nitrogen-containing organic molecules .
Solvent Properties
Due to its tert-butoxy group, 2-(tert-butoxy)acetyl chloride exhibits excellent solvent properties. It’s used in various organic reactions where a non-polar, aprotic solvent is required, enhancing the reaction rates and yields .
Nucleophilic Substitution Reactions
This compound is involved in nucleophilic substitution reactions where it acts as an acylating agent. It’s particularly useful in the synthesis of esters and amides , which are fundamental components in polymers and biologically active molecules .
Material Science Applications
In material science, 2-(tert-butoxy)acetyl chloride is used to modify the surface properties of materials. It can be employed to introduce hydrophobic groups onto surfaces, improving their resistance to water and chemicals .
Analytical Chemistry
It has applications in analytical chemistry , particularly in chromatography . As a derivatization agent, it can enhance the detection of certain compounds by increasing their volatility or changing their detection properties .
Peptide Synthesis
2-(tert-butoxy)acetyl chloride: is used in peptide synthesis for the protection of amino groups. This is a critical step in producing peptides with the correct sequence and structure for therapeutic use .
Electrochemical Research
Lastly, in electrochemical research, the compound is used due to its good conductivity and environmentally friendly features. It’s part of the development of new methods for the synthesis of nitrogen-containing or nitrile-containing compounds , which are significant in various industrial applications .
Mécanisme D'action
Target of Action
The primary targets of 2-(tert-butoxy)acetyl chloride are acid halides . Acid halides are a class of organic compounds that contain a halogen atom bonded to a carbonyl group . They play a crucial role in various chemical transformations .
Mode of Action
2-(tert-butoxy)acetyl chloride, being an acid halide, can undergo nucleophilic acyl substitution reactions . In these reactions, a nucleophile, such as water, an alcohol, or an amine, attacks the carbonyl carbon of the acid halide, leading to the substitution of the halide ion .
Biochemical Pathways
The biochemical pathways affected by 2-(tert-butoxy)acetyl chloride involve the conversion of carboxylic acids to acid halides . This compound can also participate in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The result of the action of 2-(tert-butoxy)acetyl chloride is the formation of new compounds through nucleophilic acyl substitution reactions . For example, it can react with water to form a carboxylic acid, with an alcohol to form an ester, or with an amine to form an amide .
Action Environment
The action, efficacy, and stability of 2-(tert-butoxy)acetyl chloride can be influenced by various environmental factors. These include the presence of nucleophiles, the pH of the environment, and the temperature. Acid halides are typically reactive and can be hydrolyzed in the presence of water .
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,3)9-4-5(7)8/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDROWVNDBINEAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78826-46-7 | |
| Record name | 2-(tert-butoxy)acetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B2909565.png)
![2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline](/img/structure/B2909566.png)
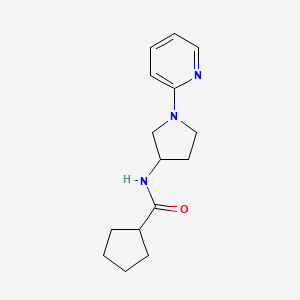
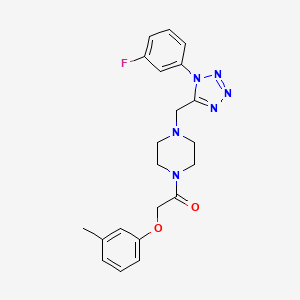

![4-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2909573.png)
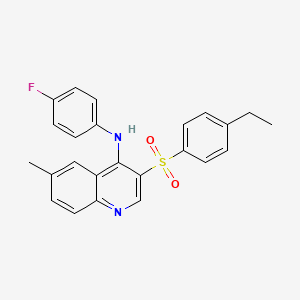
![2-(4-benzhydrylpiperazino)-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide](/img/structure/B2909576.png)
